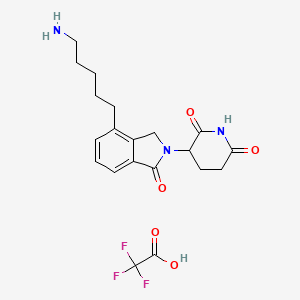

Lenalidomide-C5-NH2 (TFA)

Description

Overview of Protein Homeostasis Networks in Biological Systems

Cells maintain their health and function through a complex and tightly regulated network of processes collectively known as protein homeostasis or proteostasis. nih.govharvard.edu This network ensures the proper synthesis, folding, trafficking, and eventual degradation of proteins. nih.govharvard.edufrontiersin.org It is a dynamic balance that allows cells to adapt to changing environmental conditions and internal stresses. frontiersin.orgnih.gov The proteostasis network involves a host of molecular machinery, including ribosomes for protein synthesis, chaperones for correct folding, and two primary degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. nih.govnih.gov

The UPS is primarily responsible for the degradation of short-lived, soluble, and damaged or misfolded intracellular proteins, while the lysosomal system handles the breakdown of larger structures like protein aggregates, organelles, and extracellular proteins. nih.govnumberanalytics.com A disruption in this delicate balance can lead to the accumulation of misfolded or aggregated proteins, a hallmark of many diseases, including cancer and neurodegenerative disorders. nih.gov Therefore, strategies that can modulate the proteostasis network, such as TPD, hold immense therapeutic promise. nih.govnih.gov

Principles of Targeted Protein Degradation (TPD) Modalities

Targeted protein degradation is a therapeutic strategy that co-opts the cell's natural protein disposal systems to eliminate specific proteins of interest (POIs). bio-techne.compromega.comsigmaaldrich.com Unlike traditional inhibitors that merely block a protein's function, TPD results in the complete removal of the target protein from the cell. magtech.com.cnchemrxiv.org This "event-driven" pharmacology offers several advantages, including the potential for more sustained and potent effects at lower compound concentrations. bio-techne.comchemrxiv.org

The concept of targeted protein degradation has evolved significantly over the past few decades. Early research in the 1970s and 1980s laid the groundwork by elucidating the fundamental mechanisms of the ubiquitin-proteasome system. The idea of harnessing this system for therapeutic benefit began to take shape in the late 1990s and early 2000s. The development of the first PROteolysis TArgeting Chimeras (PROTACs) in 2001 marked a pivotal moment, demonstrating the feasibility of using bifunctional molecules to induce the degradation of specific proteins. nih.gov

PROTACs are heterobifunctional molecules that represent a key strategy in TPD. bio-techne.commedchemexpress.com They consist of three main components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two. medchemexpress.comresearchgate.net By simultaneously binding to both the POI and an E3 ligase, PROTACs bring the two into close proximity, forming a ternary complex. bio-techne.comresearchgate.net This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. bio-techne.commedchemexpress.com

A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules. bio-techne.comchemrxiv.org This allows for potent biological effects at substoichiometric concentrations. bio-techne.com The design and optimization of PROTACs, including the choice of E3 ligase ligand and the nature of the linker, are critical for achieving high potency and selectivity. medchemexpress.com

Another important class of TPD agents is molecular glues. These are typically smaller, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate. trio-biotech.comcas.org The immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931) are classic examples of molecular glues. nih.gov They bind to the E3 ligase Cereblon (CRBN) and alter its substrate specificity, leading to the degradation of specific neosubstrates. nih.govnih.gov

Beyond PROTACs and molecular glues, other innovative TPD technologies are emerging. These include lysosome-targeting chimeras (LYTACs) and autophagy-targeting chimeras (AUTACs), which utilize the lysosomal and autophagic degradation pathways, respectively, to clear extracellular and aggregated proteins. magtech.com.cnnih.gov These newer modalities are expanding the scope of TPD to targets previously considered "undruggable." discoveryontarget.com

E3 Ubiquitin Ligases in Proteasomal Degradation Pathways

The ubiquitin-proteasome system is a cornerstone of protein degradation, and E3 ubiquitin ligases are the master regulators of this pathway. nih.gov They are responsible for the substrate specificity of the ubiquitination process, ensuring that only the correct proteins are marked for destruction. wikipedia.orgnih.gov

The human genome encodes over 600 E3 ligases, providing a vast repertoire for recognizing a diverse array of protein substrates. nih.govwikipedia.org The ubiquitination process is a three-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. numberanalytics.comyoutube.com The E1 enzyme activates ubiquitin in an ATP-dependent manner, which is then transferred to an E2 enzyme. youtube.com The E3 ligase then recruits the ubiquitin-loaded E2 and the specific substrate, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the target protein. wikipedia.orgyoutube.com

E3 ligases can be broadly classified into different families based on their structure and mechanism, such as HECT, RING-finger, and U-box types. nih.govnih.govmdpi.com RING-finger E3 ligases, the largest family, act as scaffolds to bring the E2 and substrate together for direct ubiquitin transfer. nih.govnih.gov In contrast, HECT domain E3 ligases form a transient covalent intermediate with ubiquitin before transferring it to the substrate. nih.govyoutube.com The ability of small molecules like Lenalidomide-C5-NH2 (TFA) to hijack the function of specific E3 ligases, such as Cereblon, lies at the heart of their therapeutic potential in targeted protein degradation. glpbio.commedchemexpress.com

Significance of the CRL4CRBN E3 Ubiquitin Ligase Complex

At the heart of many successful targeted protein degradation strategies lies the Cullin-RING E3 ubiquitin ligase complex. Among the various E3 ligases, the CRL4CRBN complex has garnered significant attention. researchgate.net This complex is composed of several key proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon (CRBN). nih.gov The modular nature of this complex allows it to recognize a wide array of substrate proteins, making it a versatile tool for therapeutic intervention. The specificity of the CRL4CRBN complex is primarily determined by the substrate receptor, which in this case is Cereblon. nih.govsciepub.com

The CRL4CRBN E3 ligase complex plays a crucial role in normal cellular protein homeostasis by mediating the ubiquitination and proteasomal degradation of its endogenous substrates. sciepub.com The discovery that certain small molecules can modulate the substrate specificity of this complex has opened up new avenues for drug development. nih.gov

Cereblon (CRBN) as a Key Component in Immunomodulatory Drug Action

Cereblon (CRBN) was identified as the direct molecular target of a class of drugs known as immunomodulatory imide drugs (IMiDs), which includes thalidomide and its more potent analogs, lenalidomide and pomalidomide. wikipedia.orgmdpi.com These drugs bind to a specific hydrophobic pocket within the CRBN protein. sciepub.com This binding event alters the substrate specificity of the CRL4CRBN complex, leading to the recruitment and subsequent degradation of proteins that are not its natural targets. patsnap.comrsc.org These "neosubstrates" include key transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells. mdpi.comresearchgate.net

The ability of IMiDs to co-opt the CRL4CRBN complex and induce the degradation of disease-relevant proteins underpins their therapeutic effects in various hematological malignancies. mdpi.com This mechanism of action, often referred to as "molecular glue," has provided a powerful proof-of-concept for the therapeutic potential of targeted protein degradation. nih.gov

Contextualizing Lenalidomide-C5-NH2 (TFA) within PROTAC and Chemical Biology Research

Lenalidomide-C5-NH2 (TFA) is a crucial chemical tool that has emerged from our understanding of CRBN and its modulation by IMiDs. It is a derivative of lenalidomide, functionalized with a C5-amino (NH2) linker. xcessbio.comtargetmol.com This modification is key to its application in the field of PROTACs and chemical biology. The terminal amine group provides a convenient attachment point for a linker, which can then be connected to a ligand that binds to a specific protein of interest. medchemexpress.comtargetmol.com

In essence, Lenalidomide-C5-NH2 (TFA) serves as the E3 ligase-binding component of a PROTAC. medchemexpress.com By incorporating this moiety, researchers can design bifunctional molecules that specifically recruit the CRL4CRBN E3 ligase to a desired target protein, thereby hijacking the cellular degradation machinery to eliminate that protein. researchgate.net The trifluoroacetic acid (TFA) salt form is a common result of the purification process for such synthetic compounds.

The development of Lenalidomide-C5-NH2 (TFA) and similar derivatives has been instrumental in expanding the scope of targeted protein degradation beyond the native substrates of CRBN. It allows for a modular and rational design of PROTACs against a wide range of previously "undruggable" targets, which may lack suitable active sites for traditional inhibitors. nih.gov

Interactive Data Table: Key Components of the CRL4CRBN-Mediated Degradation Pathway

| Component | Description | Role in Targeted Protein Degradation |

| CRL4CRBN E3 Ubiquitin Ligase | A multi-protein complex responsible for attaching ubiquitin tags to substrate proteins. nih.gov | Recruited by the E3 ligase ligand portion of a PROTAC to ubiquitinate the target protein. researchgate.net |

| Cereblon (CRBN) | The substrate receptor component of the CRL4 E3 ligase complex. nih.govnih.gov | Directly binds to the lenalidomide-based moiety of the PROTAC, such as Lenalidomide-C5-NH2. patsnap.com |

| Lenalidomide-C5-NH2 (TFA) | A functionalized derivative of lenalidomide with a C5-amino linker. xcessbio.comtargetmol.com | Serves as a high-affinity ligand for CRBN, enabling the recruitment of the E3 ligase complex in a PROTAC. medchemexpress.comtargetmol.com |

| PROTAC (Proteolysis Targeting Chimera) | A bifunctional molecule with a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. nih.gov | Bridges the target protein and the E3 ligase, inducing proximity-based ubiquitination and degradation of the target. researchgate.net |

| Ubiquitin-Proteasome System (UPS) | The cellular machinery responsible for degrading ubiquitinated proteins. sciepub.com | Recognizes and degrades the poly-ubiquitinated target protein, leading to its elimination from the cell. rsc.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H24F3N3O5 |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H23N3O3.C2HF3O2/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;3-2(4,5)1(6)7/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);(H,6,7) |

InChI Key |

XTHUZCHGWIIXLO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Lenalidomide C5 Nh2 Tfa and Its Derivatives

Synthetic Routes for Lenalidomide (B1683929) Core Functionalization at C5 Position

The introduction of a functional handle at the C5 position of the lenalidomide core is a critical step in the synthesis of Lenalidomide-C5-NH2. This typically involves the preparation of a lenalidomide precursor bearing a reactive group at the desired position, which can then be elaborated to introduce the amino linker.

Strategies for Introducing Amino Linkers

The introduction of an amino linker at the C5 position of the lenalidomide scaffold is often achieved through the functionalization of a suitable precursor. A common strategy involves starting with a lenalidomide derivative bearing a handle at the C5 position, such as a bromine atom or a carboxylic acid group.

One prominent approach utilizes 5-bromo-lenalidomide as a key intermediate. This compound can be synthesized from a corresponding bromo-substituted benzoic acid derivative, which is then elaborated through a series of reactions, including condensation with the glutarimide (B196013) ring, to form the lenalidomide core. nih.gov The bromine atom at the C5 position then serves as a versatile handle for introducing the amino linker via cross-coupling reactions.

Alternatively, a lenalidomide-5-carboxylic acid intermediate can be employed. This precursor allows for the direct formation of an amide bond with a suitable diamine linker. The carboxylic acid functionality can be introduced through various synthetic methods, including the oxidation of a methyl group or through a carboxylation reaction on an appropriately functionalized precursor.

Derivatization Methods to Obtain C5-NH2 Amine Functionality

Once a lenalidomide precursor with a suitable handle at the C5 position is obtained, the next step involves the derivatization to introduce the terminal primary amine.

Starting from lenalidomide-5-carboxylic acid , a common method is to perform an amide coupling reaction with a diamine that has one of its amino groups protected. For instance, a diamine such as N-Boc-1,5-diaminopentane can be coupled to the carboxylic acid using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). sigmaaldrich.com Subsequent deprotection of the Boc group yields the desired primary amine.

When starting from 5-bromo-lenalidomide , palladium-catalyzed cross-coupling reactions are frequently employed. For example, a Buchwald-Hartwig amination can be used to couple the aryl bromide with an amino-linker that is appropriately protected.

Salt Formation with Trifluoroacetic Acid (TFA) in Synthesis and Purification

In the synthesis of Lenalidomide-C5-NH2, particularly when a Boc-protected amine is used, trifluoroacetic acid (TFA) plays a crucial role in the final deprotection step. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The deprotection is typically achieved by treating the Boc-protected Lenalidomide-C5-NH-Boc intermediate with a solution of TFA in a suitable solvent like dichloromethane (B109758) (DCM). rsc.orgcommonorganicchemistry.com This reaction cleaves the Boc group, liberating the primary amine. As TFA is a strong acid and the product contains a basic amino group, a stable trifluoroacetate salt of Lenalidomide-C5-NH2 is formed.

This salt formation is also beneficial for the purification of the final compound. The TFA salt often exhibits good crystallinity, which can facilitate purification by recrystallization. Furthermore, the use of TFA in the final step of purification via reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard practice for purifying peptides and other amine-containing compounds. rsc.org The volatile nature of TFA allows for its removal by lyophilization, although sometimes residual TFA may remain, leading to the isolation of the compound as its TFA salt. google.com

Advanced Synthetic Methodologies for Lenalidomide-C5-NH2 (TFA) Analogues

The demand for diverse libraries of PROTACs has driven the development of advanced and efficient synthetic methodologies for preparing analogues of Lenalidomide-C5-NH2. These approaches often focus on modularity and the use of powerful catalytic reactions.

Modular Chemistry Platforms for Library Generation

The synthesis of libraries of Lenalidomide-C5-NH2 analogues is greatly facilitated by the use of modular chemistry platforms. nih.gov These platforms are designed to allow for the rapid and systematic variation of the linker component attached to the lenalidomide core. This is particularly important in PROTAC development, where the nature, length, and attachment point of the linker can significantly impact the efficacy of the resulting degrader. nih.gov

These platforms often rely on having a common lenalidomide intermediate, such as 5-bromo-lenalidomide or lenalidomide-5-carboxylic acid, which can then be coupled with a diverse set of linker building blocks. These building blocks can vary in length, rigidity, and functionality, allowing for the generation of a large library of analogues for screening. sigmaaldrich.com The use of solid-phase synthesis techniques can further enhance the efficiency of library generation.

Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of Lenalidomide-C5-NH2 analogues. nih.gov These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, providing a powerful means to introduce a wide variety of linkers and functional groups at the C5 position.

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds. For instance, a boronic acid or ester derivative of a linker can be coupled with 5-bromo-lenalidomide in the presence of a palladium catalyst and a base. This approach allows for the introduction of aryl or alkyl linkers. nih.gov

The Buchwald-Hartwig amination is another key cross-coupling reaction that is used to form carbon-nitrogen bonds. This reaction is particularly useful for directly coupling an amine-containing linker to 5-bromo-lenalidomide. This method offers a more direct route to C5-amino functionalized lenalidomide derivatives compared to the multi-step sequence involving a carboxylic acid intermediate. nih.gov

These advanced synthetic methodologies, particularly the combination of modular platforms and robust cross-coupling reactions, have significantly accelerated the development of novel Lenalidomide-C5-NH2 analogues for their application in targeted protein degradation.

Strategies for Linker Integration (e.g., Alkylation, Amidation)

The synthesis of Lenalidomide-C5-NH2 (TFA) involves the crucial step of attaching a five-carbon aminopentyl linker to the lenalidomide core. This linker provides a reactive handle for subsequent conjugation to a target protein ligand. The primary strategies for integrating such linkers are alkylation and amidation, typically targeting the 4-amino group of the phthaloyl ring of lenalidomide.

Alkylation: This approach involves the reaction of the 4-amino group of lenalidomide with a suitable alkylating agent containing a five-carbon chain and a protected amine. A common precursor for the linker is 5-bromopentylamine, where the amino group is often protected with a group like tert-butoxycarbonyl (Boc) to prevent self-reactivity. The synthesis generally proceeds by reacting 4-amino-lenalidomide with the protected bromo-linker in the presence of a base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to drive the nucleophilic substitution to completion. Following the successful attachment of the linker, the Boc protecting group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), which also serves to form the final TFA salt of the primary amine.

Amidation: An alternative strategy involves forming an amide bond to connect the linker. This can be achieved by starting with a modified lenalidomide precursor that has a carboxylic acid functionality, or by modifying a suitable precursor to introduce one. However, for attaching a simple alkyl-amine linker like the C5-NH2 chain, direct amidation at the 4-position of the isoindolinone ring is less common than alkylation of the 4-amino group. A more relevant amidation strategy in the context of lenalidomide derivatives involves the initial synthesis of a phthalic anhydride (B1165640) precursor bearing the desired linker, followed by condensation with 3-aminopiperidine-2,6-dione. For instance, 4-aminophthalic acid can be modified with a linker before cyclization to the anhydride.

The choice between alkylation and amidation depends on the desired chemical properties of the final PROTAC, as the nature of the linkage can influence the stability and conformational flexibility of the molecule.

| Strategy | Reactants | Key Reagents & Conditions | Advantages | Considerations |

| Alkylation | 4-Amino-lenalidomide, Boc-protected 5-bromopentylamine | DIPEA, DMF, Heat; TFA for deprotection | Direct attachment of the linker to the lenalidomide core. | Potential for over-alkylation; requires protection/deprotection steps. |

| Amidation | Modified lenalidomide precursor with carboxylic acid, 5-aminopentan-1-ol | Coupling agents (e.g., HATU, HOBt), Base | Formation of a stable amide bond. | May require more complex starting materials or additional synthetic steps to introduce the carboxylic acid functionality. |

Spectroscopic and Chromatographic Characterization Techniques for Confirming Chemical Identity and Purity in Research Contexts

To ensure the successful synthesis and purity of Lenalidomide-C5-NH2 (TFA), a combination of spectroscopic and chromatographic techniques is employed. These methods provide detailed information about the molecular structure, mass, and the presence of any impurities.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. In the ¹H NMR spectrum of a lenalidomide derivative with a C5-NH2 linker, one would expect to see characteristic signals for the aromatic protons of the isoindolinone ring, the protons of the glutarimide ring, and the aliphatic protons of the C5 linker. The integration of these signals helps to confirm the ratio of the different parts of the molecule. ¹³C NMR provides information on the carbon skeleton of the molecule, with distinct chemical shifts for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the linker.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to the calculated molecular weight of the protonated Lenalidomide-C5-NH2 cation. Tandem mass spectrometry (MS/MS) is also employed to study the fragmentation pattern of the molecule. For lenalidomide and its derivatives, characteristic fragmentation includes the cleavage of the glutarimide ring and the linker chain, providing further structural confirmation. nih.gov

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Lenalidomide-C5-NH2 (TFA). ijpar.com A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of an acid like formic acid or TFA) and an organic solvent such as acetonitrile (B52724) or methanol. ijpar.com The purity is determined by integrating the peak area of the main compound and any impurities detected, typically by UV absorbance at a specific wavelength (e.g., 210 nm or 254 nm). ijpar.com Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of the purity assessment. ijpar.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for identifying impurities by providing both their retention time and mass-to-charge ratio. This is particularly useful for characterizing minor byproducts formed during the synthesis.

| Technique | Purpose | Typical Observations/Parameters |

| ¹H NMR | Structural confirmation | Signals for aromatic, glutarimide, and linker protons with appropriate integration. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for carbonyl, aromatic, and aliphatic carbons. |

| HRMS | Exact mass determination | Molecular ion peak corresponding to the calculated mass of [M+H]⁺. |

| RP-HPLC | Purity assessment | Single major peak with purity typically >95%. C18 column, water/acetonitrile gradient with acid modifier. ijpar.com |

| LC-MS | Impurity identification | Separation of components with mass detection to identify byproducts. |

Molecular and Cellular Mechanisms of Cereblon Engagement by Lenalidomide C5 Nh2 Tfa

Direct Binding Interactions with Cereblon (CRBN) Protein

The initial and pivotal step in the mechanism of action of Lenalidomide-C5-NH2 (TFA) is its direct binding to the Cereblon (CRBN) protein. This interaction is highly specific and forms the foundation for the subsequent recruitment and degradation of target proteins.

The binding of the lenalidomide (B1683929) portion of the molecule to CRBN has been elucidated through crystallographic studies. The crystal structure of the human DDB1-CRBN complex bound to lenalidomide shows that the compound sits (B43327) within a specific pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net This binding pocket is a hydrophobic environment primarily defined by three key tryptophan residues (the "3-Trp pocket"). researchgate.netashpublications.orgnih.gov The interaction is primarily mediated by the glutarimide (B196013) ring of lenalidomide, which fits snugly into this pocket. researchgate.net

The lenalidomide molecule consists of two key ring structures: a glutarimide ring and a substituted phthaloyl (or isoindolinone) ring. Each plays a distinct and crucial role in the interaction with CRBN and the subsequent biological activity.

Glutarimide Ring : This ring is essential for the direct binding to CRBN. researchgate.net It inserts into the hydrophobic thalidomide-binding pocket, establishing the primary anchor for the molecule. researchgate.net Studies have shown that the glutarimide ring alone is capable of binding to CRBN, whereas the phthalimide (B116566) portion is not. researchgate.net The integrity of the glutarimide ring, including both of its carbonyl groups and the imide group, is critical for this binding affinity. researchgate.net

Phthaloyl Ring : In the bound state, the isoindolinone ring is largely exposed to the solvent. researchgate.netnih.gov Its primary role is not to anchor the molecule to CRBN, but rather to alter the surface of the CRBN protein. This modification creates a new, composite binding interface that is recognized by neo-substrates. nih.gov The specific substitutions on this ring can influence which neo-substrates are recruited.

| Ring Component | Primary Role in CRBN Engagement |

| Glutarimide Ring | Direct binding and anchoring within the CRBN hydrophobic pocket. researchgate.netresearchgate.net |

| Phthaloyl Ring | Solvent exposure and modification of the CRBN surface to create a neo-substrate binding interface. researchgate.netnih.gov |

The binding of lenalidomide to the TBD induces a significant conformational change in the CRBN protein. ashpublications.org Once the drug is settled in the binding pocket, it stabilizes a previously flexible β-hairpin "sensor loop" (residues 341-361) on the CRBN surface. This loop stacks against the drug molecule, leading to a structural rearrangement of CRBN into a more "closed" conformation. In this state, the N-terminal Lon protease-like domain and the C-terminal TBD are brought into closer proximity, finalizing the formation of the neo-substrate binding site. ashpublications.org

Modulation of CRL4CRBN E3 Ubiquitin Ligase Substrate Specificity

By binding to CRBN, Lenalidomide-C5-NH2 (TFA) acts as a "molecular glue," effectively reprogramming the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex. nih.govmdpi.com Instead of binding its native substrates, the drug-bound CRBN now recognizes and binds a new set of proteins.

Lenalidomide does not simply block the active site of CRBN; it repurposes it. The new, composite surface created by the drug and the CRBN protein is specifically recognized by certain proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α). nih.govnih.gov The binding of these neo-substrates to the lenalidomide-CRBN binary complex results in the formation of a stable ternary complex (Neo-substrate-Lenalidomide-CRBN). nih.govacs.org

| Neo-substrate | Key Structural Motif for Binding | Consequence of Binding |

| Ikaros (IKZF1) | β-hairpin loop repec.org | Ubiquitination and Degradation mdpi.comnih.gov |

| Aiolos (IKZF3) | β-hairpin loop repec.org | Ubiquitination and Degradation mdpi.comnih.gov |

| Casein Kinase 1α (CK1α) | β-hairpin loop with key glycine (B1666218) nih.govrepec.org | Ubiquitination and Degradation nih.govmdpi.com |

The formation of the ternary complex brings the neo-substrate into close proximity to the other components of the CRL4CRBN E3 ligase machinery, including the E2 ubiquitin-conjugating enzyme. This enforced proximity triggers the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the neo-substrate. mdpi.com

The neo-substrate becomes tagged with a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. harvard.edumdpi.com The proteasome then unfolds and degrades the tagged neo-substrate into small peptides, effectively eliminating it from the cell. oatext.com Interestingly, some research also indicates that lenalidomide binding can inhibit the auto-ubiquitination of CRBN itself, leading to an accumulation of the CRBN protein and potentially enhancing its E3 ligase activity toward target proteins. nih.gov This process of hijacking the ubiquitin-proteasome system is the ultimate downstream effect of Cereblon engagement by Lenalidomide-C5-NH2 (TFA). rsc.org

Ubiquitination and Proteasomal Degradation of CRBN Neo-Substrates

Degradation of IKZF1 and IKZF3 Transcription Factors

A primary mechanism of action for lenalidomide and its derivatives is the targeted degradation of the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govnih.govnih.govbroadinstitute.orgresearchgate.netecancer.org In multiple myeloma (MM) cells, lenalidomide treatment leads to the selective and dose-dependent reduction of IKZF1 and IKZF3 protein levels, without affecting their mRNA levels. nih.gov This indicates that the effect is post-transcriptional and mediated by protein degradation. The process is initiated by the lenalidomide-induced interaction between CRBN and these transcription factors, leading to their ubiquitination and degradation by the proteasome. nih.govnih.gov The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma activity of lenalidomide, as these factors are essential for the survival of MM cells. nih.govbroadinstitute.org

The potency of this degradation is a key determinant of the drug's effectiveness. For instance, in a luciferase-based reporter assay, lenalidomide demonstrated a dose-dependent degradation of an IKZF1-luciferase fusion protein, with a 50% effective dose (ED50) of 10.2 nM in H929 myeloma cells. ecancer.org

Degradation of CK1α

In addition to IKZF1 and IKZF3, lenalidomide also induces the degradation of another key protein, casein kinase 1α (CK1α). nih.govnih.govnih.gov This degradation is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q [del(5q)], where the gene encoding CK1α is located. nih.govnih.gov The haploinsufficiency of the CSNK1A1 gene in these cells makes them particularly sensitive to further reduction of CK1α levels induced by lenalidomide. nih.govnih.gov The mechanism is similar to that of IKZF1/3 degradation, involving lenalidomide-mediated recruitment of CK1α to the CRL4^CRBN^ E3 ubiquitin ligase, leading to its ubiquitination and proteasomal degradation. nih.govnih.govnih.gov

Degradation-Independent Target Engagement Mechanisms (e.g., eIF3i)

Beyond protein degradation, lenalidomide can also mediate its effects through degradation-independent mechanisms. A notable example is the engagement of the eukaryotic translation initiation factor 3 subunit i (eIF3i). nih.gov Instead of being marked for degradation, eIF3i is sequestered upon the formation of a complex with lenalidomide and CRBN. nih.gov This sequestration is linked to the anti-angiogenic properties of lenalidomide. nih.gov Interestingly, the recruitment of eIF3i to CRBN by lenalidomide appears to increase over longer treatment durations, following the initial degradation of other targets like IKZF1. nih.gov This suggests a temporal hierarchy in the molecular actions of the compound.

Cellular Consequences of CRBN-Mediated Protein Degradation Pathways

The degradation of key cellular proteins by Lenalidomide-C5-NH2 (TFA) triggers significant downstream effects, impacting transcriptional networks and fundamental cellular processes like cell cycle progression and viability.

Impact on Transcriptional Regulation and Protein Networks

The degradation of IKZF1 and IKZF3 has profound consequences on the transcriptional landscape of cancer cells. These transcription factors are crucial for the expression of interferon regulatory factor 4 (IRF4), a key survival factor in multiple myeloma. nih.govnih.gov The degradation of IKZF1 and IKZF3 leads to the downregulation of IRF4 and, subsequently, a decrease in the levels of the oncogenic transcription factor MYC. nih.gov This disruption of the IKZF1/3-IRF4-MYC axis is a critical component of the anti-proliferative effects of lenalidomide. nih.gov

| Target Protein | Downstream Effect | Cellular Consequence |

| IKZF1/IKZF3 | ↓ IRF4, ↓ MYC | Inhibition of myeloma cell proliferation and survival |

| IKZF1/IKZF3 | ↑ IL-2 production in T cells | Enhanced anti-tumor immunity |

| CK1α | Cell-specific apoptosis | Therapeutic effect in del(5q) MDS |

Effects on Cell Cycle Progression and Viability in Preclinical Models

The disruption of key regulatory networks by Lenalidomide-C5-NH2 (TFA) directly impacts cell cycle progression and viability in preclinical cancer models. The downregulation of IRF4 and MYC leads to a G1 phase cell cycle arrest in multiple myeloma cell lines. nih.govnih.gov This is accompanied by a decrease in cell proliferation and, ultimately, cell death. nih.gov

The cytotoxic effects of lenalidomide have been demonstrated across various myeloma cell lines, with varying sensitivities. The 50% inhibitory concentration (IC50) for cell proliferation can range from the low micromolar to higher concentrations depending on the specific cell line. For example, some studies have categorized human myeloma cell lines as responsive to lenalidomide with IC50 values below 10 μM. nih.gov In studies on the differentiation of normal human plasma cells, lenalidomide inhibited the generation of pre-plasmablasts and early plasma cells with an IC50 of approximately 0.75 μM and 0.76 μM, respectively. nih.gov

| Cell Line Type | Effect | Quantitative Data |

| Multiple Myeloma | Cell Cycle Arrest | G1 phase arrest |

| Multiple Myeloma | Inhibition of Proliferation | IC50 values typically < 10 μM in responsive lines |

| Normal Human Plasma Cell Precursors | Inhibition of Differentiation | IC50 ≈ 0.75 μM for pre-plasmablasts |

Role of Lenalidomide C5 Nh2 Tfa in Protac Design and Optimization

Design Principles for Cereblon-Recruiting PROTACs Utilizing Lenalidomide-C5-NH2 (TFA)

The design of effective CRBN-recruiting PROTACs using the Lenalidomide-C5-NH2 handle is a multifactorial process that requires careful consideration of the target ligand, the connecting linker, and the spatial arrangement of the resulting ternary complex. nih.govresearchgate.net

The "warhead" is the component of the PROTAC that binds to the protein of interest (POI). nih.gov The selection of an appropriate warhead is a critical first step in PROTAC design. nih.gov

Key considerations for warhead selection include:

Binding Affinity and Specificity: The ligand should bind to the target protein with sufficient affinity and specificity to ensure selective recruitment to the E3 ligase. High-affinity binding can contribute to more stable and effective ternary complex formation.

Exit Vector: The warhead must possess a suitable point for linker attachment, often called an "exit vector." tocris.com This is a position on the ligand where the linker can be chemically attached without significantly disrupting its binding to the target protein. The location of this exit vector is crucial as it influences the ultimate orientation of the target protein relative to the E3 ligase. researchgate.net

The linker is a critical, non-pharmacological component that connects the Lenalidomide (B1683929) moiety to the warhead. nih.gov Its composition, length, and flexibility profoundly impact the PROTAC's biological activity and physicochemical properties. explorationpub.com The process of optimizing the linker, often termed "linkerology," is a largely empirical but essential part of PROTAC development. tandfonline.com

Length: The length of the linker is paramount. It must be long enough to span the distance between the CRBN E3 ligase and the target protein, allowing for the formation of a stable ternary complex without steric clashes. explorationpub.comresearchgate.net However, an excessively long linker can lead to increased flexibility and an entropic penalty that may hinder effective ternary complex formation. explorationpub.comnih.gov Studies have shown that optimal linker length is target-dependent; for instance, a study on estrogen receptor-α targeting PROTACs found a 16-atom chain to be optimal. rsc.org

Rigidity: The rigidity of the linker influences the conformational flexibility of the PROTAC. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, can allow the PROTAC to adopt multiple conformations to find a productive binding orientation. researchgate.net In contrast, more rigid linkers, incorporating elements like alkynes, heterocyclic rings (e.g., piperazine), or triazoles, can restrict the available conformations. nih.govresearchgate.net This rigidity can pre-organize the PROTAC into an active conformation, potentially increasing the efficiency of ternary complex formation. For example, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a highly potent PROTAC. nih.gov

Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties. Hydrophilic linkers, such as PEG, are commonly used to improve the solubility and bioavailability of PROTAC molecules, which are often large and can have poor solubility. researchgate.net Hydrophobic linkers, like simple alkyl chains, can enhance cell permeability. researchgate.net

The following table summarizes common linker types and their properties:

| Linker Type | Common Examples | Key Characteristics | Impact on PROTAC Properties |

| Alkyl Chains | Hexyl, octyl, dodecyl chains | Simple, stable, provide flexibility. | Can improve cell permeability due to hydrophobicity. Widely used for initial length optimization. researchgate.net |

| PEG Linkers | -(CH2CH2O)n- | Hydrophilic, flexible, tunable length. explorationpub.com | Enhances water solubility and can improve pharmacokinetic properties. |

| Heterocyclic | Piperazine, Piperidine | Impart rigidity and defined geometry. nih.gov | Can improve potency by reducing conformational entropy and providing favorable vectors. nih.gov |

| Alkyne/Triazole | -C≡C- / Triazole ring | Rigid, linear geometry. Triazoles are often formed via "click chemistry". explorationpub.comnih.gov | Provides structural rigidity. "Click chemistry" facilitates rapid library synthesis. explorationpub.com |

The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC efficacy. researchgate.net The geometry of this complex, dictated by the linker's attachment points (exit vectors) and its resulting orientation, is critical. researchgate.net

The C5-NH2 group of Lenalidomide-C5-NH2 defines a specific exit vector from the CRBN ligand. The linker must be attached at this point and extend towards the warhead in a way that allows both ends of the PROTAC to bind their respective proteins simultaneously and effectively. tocris.comresearchgate.net The spatial arrangement must orient the target protein so that its surface lysines are accessible to the E2 ubiquitin-conjugating enzyme associated with the ligase complex. mdpi.com

Structural biology studies have revealed that the linker does more than just bridge two proteins; it can actively participate in and stabilize the ternary complex through specific interactions. researchgate.net Furthermore, the vector and orientation can induce novel protein-protein interactions between the target and the E3 ligase that contribute to the stability and cooperativity of the ternary complex. researchgate.netnih.gov An incorrect exit vector or linker orientation can lead to steric hindrance or unproductive binding modes, abolishing the PROTAC's degradation activity. explorationpub.com Therefore, optimizing the linker attachment point on the warhead in conjunction with the fixed exit vector on Lenalidomide-C5-NH2 is a key design principle. researchgate.net

Strategies for PROTAC Library Generation Using Lenalidomide-C5-NH2 (TFA)

Given the empirical nature of PROTAC optimization, particularly concerning the linker, the ability to rapidly synthesize and screen a large number of PROTAC variants is highly advantageous. Lenalidomide-C5-NH2, with its reactive primary amine, is an ideal building block for high-throughput synthesis strategies. medchemexpress.com

Parallel synthesis allows for the simultaneous creation of a library of distinct PROTACs, typically in multi-well plates. tandfonline.com This approach enables rapid exploration of structure-activity relationships (SAR), especially around the linker. nih.gov

Key parallel synthesis strategies include:

Amide Coupling: The primary amine of Lenalidomide-C5-NH2 can be readily coupled with a library of carboxylic acid-functionalized linkers or warhead-linker fragments. This robust reaction is a workhorse for multi-parallel synthesis and has been adapted for nanomole-scale synthesis in 384- or 1536-well plates, allowing for the direct screening of crude reaction mixtures in cellular assays. tandfonline.comtandfonline.comchemrxiv.org

Click Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") is another powerful tool. explorationpub.com A library of alkyne-functionalized warheads can be rapidly "clicked" onto an azide-modified Lenalidomide-linker building block, or vice-versa, to quickly generate a diverse set of PROTACs with triazole-containing linkers. explorationpub.comtandfonline.com

Solid-Phase Synthesis: PROTACs can be assembled on a solid support. For example, a warhead can be attached to a resin, followed by sequential addition of the linker and finally Lenalidomide-C5-NH2. This allows for the use of excess reagents and simplified purification, facilitating the rapid synthesis of a PROTAC library. researchgate.net

These methods significantly accelerate the "synthesis-purification-screening" cycle, compressing timelines from weeks to days and enabling a much broader exploration of the PROTAC chemical space. tandfonline.comtandfonline.com

The inherent three-part structure of PROTACs (warhead-linker-E3 ligase ligand) lends itself to a modular or combinatorial approach. tocris.comtandfonline.com In this strategy, pre-synthesized, functionalized building blocks are combined to assemble the final PROTACs.

Lenalidomide-C5-NH2 is a quintessential modular component. medchemexpress.comtocris.com It can be pre-conjugated to a variety of linkers with different chemical properties and lengths, each bearing a reactive functional group at the other end (e.g., a carboxylic acid, alkyne, or azide). These E3 ligase-linker building blocks can then be combined with a library of warheads for different targets of interest. tocris.com This "plug-and-play" approach allows for the rapid generation of large combinatorial libraries to screen for potent and selective degraders against a new target. tandfonline.comnih.gov The commercial availability of such modular building blocks has further streamlined the discovery process, reducing the synthetic burden and allowing researchers to quickly assemble and test candidate degraders. nih.govtocris.com This on-demand assembly is a cornerstone of modern PROTAC development, enabling efficient exploration of how different E3 ligases, linkers, and exit vectors influence degradation for a given target. tandfonline.com

Optimization of PROTAC Activity and Selectivity

The development of effective Proteolysis-Targeting Chimeras (PROTACs) is a complex process where the ultimate biological activity is not solely dependent on the binding affinities of the individual ligands for the target protein and the E3 ligase. The linker component, which connects these two ends, is a critical determinant of the potency and selectivity of the final molecule. broadpharm.comnih.gov Lenalidomide-C5-NH2 (TFA) serves as a key building block, providing the Cereblon (CRBN) E3 ligase-binding moiety with a defined exit vector for linker attachment. medchemexpress.comglpbio.com The optimization of the PROTAC molecule, therefore, heavily relies on the strategic design of this linker to ensure the formation of a stable and productive ternary complex, ultimately leading to efficient ubiquitination and degradation of the target protein. frontiersin.org

Structure-Activity Relationship (SAR) Studies in Linker Design

Structure-activity relationship (SAR) studies are fundamental to optimizing PROTACs. These studies systematically modify the linker's properties—such as length, composition, rigidity, and attachment points—to understand their impact on degradation efficacy. explorationpub.com The use of a standardized building block like Lenalidomide-C5-NH2, where the lenalidomide ligand is functionalized with a C5 alkyl chain terminating in an amine, provides a consistent anchor point for conjugating a diverse library of linkers to probe these relationships. glpbio.commedchemexpress.com

The key parameters explored in linker SAR studies include:

Linker Length: The length of the linker is one of the most critical factors influencing PROTAC activity. broadpharm.com A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a ternary complex. explorationpub.comarxiv.org Conversely, an excessively long linker may not be able to effectively bring the two proteins into the close proximity required for the ubiquitin transfer to occur. explorationpub.com The optimal linker length is specific to each target and E3 ligase pair and is often determined empirically by synthesizing a series of PROTACs with progressively longer or shorter linkers. explorationpub.comarxiv.org For instance, studies on estrogen receptor-α (ERα) targeting PROTACs highlighted the critical nature of fine-tuning linker length to achieve potent degradation. explorationpub.com

Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability. explorationpub.comacs.org The most common linker motifs are polyethylene glycol (PEG) chains and alkyl chains. broadpharm.comnih.gov PEG linkers are generally more hydrophilic and can improve the solubility of the PROTAC molecule, while alkyl chains are more lipophilic. nih.gov The choice of linker composition can also influence the conformation of the ternary complex; for example, an ether oxygen in a PEG-like linker was observed to form a hydrogen bond interaction in the crystal structure of the MZ1 PROTAC, an interaction that would be absent in a purely alkyl-based linker. nih.gov

Linker Attachment Point: The position where the linker is connected to both the target protein ligand and the E3 ligase ligand significantly impacts the geometry of the resulting ternary complex. explorationpub.com For CRBN ligands like lenalidomide, the solvent-exposed C5 position of the phthalimide (B116566) ring is a commonly used attachment point, as provided by Lenalidomide-C5-NH2. medchemexpress.com This positioning is chosen to minimize disruption of the ligand's binding to CRBN while allowing the linker to project outwards towards the target protein ligand. The selection of an appropriate exit vector on both ligands is crucial for achieving a productive orientation that facilitates the ubiquitination of lysine (B10760008) residues on the target protein's surface. explorationpub.com

The following table illustrates a representative SAR study, showing how linker modifications can impact the degradation potency of a hypothetical lenalidomide-based PROTAC.

| PROTAC Candidate | Linker Composition | Linker Length (atoms) | Degradation Potency (DC₅₀, nM) |

| PROTAC-A1 | Alkyl Chain | 8 | 500 |

| PROTAC-A2 | Alkyl Chain | 12 | 150 |

| PROTAC-A3 | Alkyl Chain | 16 | 800 |

| PROTAC-P1 | PEG Chain | 9 (3 PEG units) | 250 |

| PROTAC-P2 | PEG Chain | 12 (4 PEG units) | 75 |

| PROTAC-P3 | PEG Chain | 15 (5 PEG units) | 400 |

This table contains representative data synthesized from principles described in the cited literature.

Influence of Linker Properties on Ternary Complex Stability

The primary function of a PROTAC is to induce the formation of a stable ternary complex comprising the target protein, the PROTAC, and an E3 ligase. frontiersin.orgirbbarcelona.org The linker is not merely a passive tether but plays an active role in the stability and conformation of this complex. acs.orgresearchgate.net The properties of the linker directly influence the protein-protein interactions (PPIs) between the target and the E3 ligase, which are critical for degradation. researchgate.net

Flexibility and Rigidity: The flexibility of the linker is a key determinant of ternary complex stability and degradation efficacy. arxiv.orgresearchgate.net Flexible linkers, such as long alkyl or PEG chains, can allow the PROTAC to adapt and find a productive binding pose between the two proteins. arxiv.org However, excessive flexibility can come with an entropic cost, potentially leading to less stable interactions. researchgate.net In contrast, incorporating rigid elements, such as phenyl rings or alkynes, into the linker can reduce its conformational freedom. researchgate.net This pre-organization can lead to a more stable ternary complex and improved degradation potency, as the entropic penalty for binding is lower. researchgate.net For example, rigidifying the linker in a PROTAC targeting SMARCA2 led to improved molecular recognition and a more stable complex. researchgate.net

Cooperativity: An important concept in PROTAC efficacy is cooperativity. Positive cooperativity occurs when the binding of the PROTAC to one protein increases its affinity for the second protein, resulting in a ternary complex that is significantly more stable than the individual binary complexes. researchgate.net The linker plays a crucial role in mediating this effect by influencing the new protein-protein interactions that form upon complex assembly. researchgate.net A well-designed linker will orient the two proteins in a way that maximizes favorable contacts, thereby enhancing the stability and lifetime of the ternary complex and leading to more efficient ubiquitination. researchgate.net

The table below summarizes the general influence of different linker types on PROTAC properties.

| Linker Type | Key Properties | Impact on Ternary Complex |

| Alkyl Chains | Flexible, Lipophilic | Can adapt to various binding poses; may suffer from entropic penalty. |

| PEG Chains | Flexible, Hydrophilic | Improves solubility; can adapt to various binding poses. |

| Rigid Linkers | Conformationally restricted | Reduces entropic penalty upon binding, potentially leading to higher stability and selectivity. |

This table contains representative data synthesized from principles described in the cited literature. nih.govresearchgate.netresearchgate.net

Rational Design Principles for Enhancing Degradation Efficiency

While PROTAC development often involves a degree of empirical screening, several rational design principles can be applied to enhance degradation efficiency and streamline the optimization process. researchgate.netnih.gov These principles guide the iterative cycle of designing, synthesizing, and testing new PROTAC molecules. nih.gov

Iterative and Modular Design: The modular nature of PROTACs allows for systematic optimization. nih.gov A typical workflow begins with selecting a suitable target ligand and an E3 ligase ligand, such as Lenalidomide-C5-NH2. medchemexpress.comnih.gov An initial library of PROTACs is then synthesized by connecting these two components with a diverse set of linkers varying in length and composition. nih.gov This library is then screened for degradation activity. If the initial candidates are inactive or weakly active, further assays to assess cell permeability, target engagement, and ternary complex formation can provide crucial information to guide the next round of rational design. nih.govescholarship.org

Structure-Based Design: The availability of high-resolution structural data for a ternary complex, typically from X-ray crystallography, is a powerful tool for rational design. researchgate.net These structures reveal the precise conformation of the PROTAC and the induced protein-protein interactions that stabilize the complex. researchgate.net This information allows for the targeted modification of the linker to introduce additional favorable contacts or to optimize its geometry, thereby enhancing degradation efficiency. For example, the crystal structure of the SMARCA2:PROTAC:VHL complex revealed a folded linker conformation, which guided the design of a second-generation PROTAC with a more rigid linker that improved molecular recognition. researchgate.net

Computational Modeling: In the absence of experimental structures, computational methods like molecular dynamics (MD) simulations can provide valuable insights. acs.orgnih.gov These simulations can predict the conformational behavior of the PROTAC in solution and model the potential structures of the ternary complex. nih.gov By simulating how different linkers affect the dynamics and stability of the complex, researchers can prioritize the synthesis of candidates that are most likely to be potent degraders, thus reducing the amount of empirical trial-and-error required. explorationpub.comacs.org

Preclinical Biological Activity Studies in Research Models

In Vitro Cellular Protein Degradation Assays

Cellular protein degradation assays are fundamental to evaluating the efficacy of PROTACs constructed using Lenalidomide-C5-NH2. These assays confirm and quantify the primary function of the PROTAC: to eliminate a target protein from the cell.

The degradation of target proteins induced by lenalidomide-based PROTACs is routinely quantified using established molecular biology techniques. Western blotting is a common method to visualize and semi-quantify the reduction in the levels of a specific protein within a cell line after treatment. For a more comprehensive and unbiased view, quantitative mass spectrometry-based proteomics is employed. This technique allows for the measurement of changes across thousands of proteins simultaneously, confirming the specific degradation of the intended target and identifying potential off-targets.

For instance, studies have shown that lenalidomide (B1683929) itself can induce the degradation of the lymphoid transcription factors IKZF1 and IKZF3 in multiple myeloma cells, a discovery made using quantitative proteomics. nih.gov This mechanism is exploited by PROTACs. When lenalidomide derivatives are incorporated into PROTACs, they can effectively degrade other target proteins. For example, PROTACs using a lenalidomide derivative successfully induced the degradation of BET proteins in multiple myeloma and neuroblastoma cell lines. researchgate.net The degradation of these targets is typically confirmed by Western blot analysis. nih.gov

| Cell Line | Target Protein | Method | Finding | Reference |

| MM.1S (Multiple Myeloma) | IKZF1, IKZF3 | Quantitative Proteomics, Western Blot | Lenalidomide causes selective degradation of IKZF1 and IKZF3. | nih.gov |

| MM1.S, H929 (Multiple Myeloma) | IRF4, MYC | Immunoblot | Treatment with lenalidomide derivatives led to reduced expression of IRF4 and down-regulation of MYC. | nih.gov |

| HeLa | BRD4 | Western Blot | A PROTAC utilizing a thalidomide-based CRBN ligand demonstrated effective BRD4 degradation. | rug.nl |

| Jurkat | ZFP91 (Zinc Finger Protein) | Immunoblot | A pomalidomide-based ALK PROTAC (MS4078) showed dose-dependent off-target degradation of ZFP91. | nih.gov |

To quantify the potency of a PROTAC, researchers determine its half-maximal degradation concentration (DC50). This value represents the concentration of the PROTAC required to degrade 50% of the target protein in a cell line after a specific period. Dose-response curves are generated by treating cells with a range of PROTAC concentrations and then measuring the remaining protein levels, often using methods like Western Blot or reporter systems like the HiBiT protein tagging system. nih.gov

While specific DC50 values for a PROTAC using the exact Lenalidomide-C5-NH2 (TFA) linker are proprietary or dispersed across numerous studies, the general methodology is well-established. For example, in the development of BET protein-targeting PROTACs, various lenalidomide derivatives were used to create different degraders (e.g., Le-P, F-P, Cl-P). Their degradation potency against neosubstrates was characterized by generating dose-response curves to calculate DC50 values. nih.gov The potency of a PROTAC is not solely dependent on the binding affinity of its components but on the stability and efficiency of the ternary complex (Target-PROTAC-E3 Ligase) it forms. nih.gov

| PROTAC | Target Protein | Cell Line | Key Finding | Reference |

| Le-P, F-P, Cl-P | Neosubstrates (e.g., BRD3-HiBiT) | HEK293T | Degradation potency was assessed via dose-response curves to determine DC50 values. | nih.gov |

| Nutlin-3a based PROTAC | MDM2 | N/A | The parent compound Nutlin-3a showed a potent binding IC50 of 0.088 µmol/L to MDM2. | nih.gov |

| MZ1 (BET Degrader) | BRD4 | HeLa | Selectively degrades BRD4 over BRD2 and BRD3, demonstrating linker and E3 ligase influence on potency and selectivity. | explorationpub.com |

The mechanism of action for PROTACs utilizing a Lenalidomide-C5-NH2 linker is a multi-step process within the cell. The PROTAC acts as a bridge to form a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. rug.nlnih.gov Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This poly-ubiquitination marks the target protein for destruction by the proteasome, after which the PROTAC can dissociate and engage another target protein molecule, allowing it to act catalytically. rug.nl

The kinetics of this process involve the rate of ternary complex formation, the rate of ubiquitination, and the rate of proteasomal degradation. Studies often measure degradation at specific time points to understand how quickly a protein is depleted. For example, significant degradation of BET proteins by lenalidomide-based PROTACs can be observed after treatment for as little as 6 hours. nih.gov

A critical aspect of PROTAC development is ensuring selectivity. While the "warhead" portion of the PROTAC provides primary targeting, the lenalidomide moiety can independently recruit and degrade its own set of natural neosubstrates, such as the zinc finger proteins IKZF1, IKZF3, and SALL4. researchgate.netnih.gov This can be a desired therapeutic effect or an unwanted off-target effect depending on the context.

Research has shown that the structure of the lenalidomide derivative and the point of linker attachment are crucial for controlling selectivity. Modifications to the lenalidomide molecule, such as at the 6-position, can alter the degradation profile of its neosubstrates. nih.gov Furthermore, attaching linkers at the C5 position of the phthalimide (B116566) ring has been shown to be a key strategy for reducing the unwanted degradation of off-target zinc finger proteins while maintaining potent on-target activity. nih.gov This rational design helps in creating safer and more specific PROTACs.

| PROTAC / Derivative | Key Finding | Reference |

| 6-fluoro lenalidomide | Showed selective degradation of IKZF1, IKZF3, and CK1α, but degraded SALL4 less than the parent lenalidomide. | nih.gov |

| MZ1 (VHL-based BET degrader) | Selectively degrades BRD4 over the highly similar BRD2 and BRD3, highlighting that selectivity arises from the entire PROTAC structure, not just the warhead. | explorationpub.com |

| C5-modified pomalidomide (B1683931) PROTACs | Modifications at the C5 position of the pomalidomide ring reduced off-target degradation of zinc finger proteins. | nih.gov |

| Foretinib-based PROTACs | Despite a promiscuous kinase inhibitor warhead, the resulting PROTACs degraded only a small and selective subset of the kinases it could bind to. | nih.gov |

In Vitro Cellular Pathway Modulation Studies

Beyond simply degrading a protein, the ultimate goal of a PROTAC is to modulate the cellular pathways that the target protein controls. These studies analyze the downstream consequences of protein degradation to confirm the desired biological effect.

The removal of a key protein from a cell has significant downstream effects on signaling cascades. For PROTACs built with Lenalidomide-C5-NH2, these effects are directly tied to the function of the degraded target. For example, the degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of the critical survival oncogene MYC and interferon regulatory factor 4 (IRF4). nih.gov In T-cells, the same degradation event results in an increase in the production of Interleukin-2 (IL-2), a key immunostimulatory cytokine. nih.gov In models of 5q myelodysplastic syndrome (MDS), the degradation of Casein Kinase 1α (CK1α) leads to the activation of the p53 tumor suppressor pathway and subsequent apoptosis. nih.gov These pathway modulation studies are crucial for validating the therapeutic hypothesis behind targeting a specific protein for degradation.

| Degraded Protein | Downstream Effect | Cell Type / Disease Context | Reference |

| IKZF1 / IKZF3 | Downregulation of MYC and IRF4 | Multiple Myeloma | nih.gov |

| IKZF1 / IKZF3 | Increased IL-2 production | T-Cells | nih.gov |

| CK1α | Activation of p53 pathway, apoptosis | 5q Myelodysplastic Syndrome (MDS) | nih.gov |

| BET Proteins (BRD2, BRD3, BRD4) | Anti-proliferative effects | Multiple Myeloma, Neuroblastoma | researchgate.netnih.gov |

Gene Expression Profiling (e.g., RNA Sequencing) in Response to Degradation

The degradation of target proteins by lenalidomide-based PROTACs leads to significant alterations in gene expression profiles. Studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) provide a clear example of these effects.

In models of triple-negative breast cancer (TNBC), treatment with the lenalidomide-based BET degrader BETd-246 resulted in a transcriptional response distinctly different from that of a small molecule BET inhibitor (BETi-211). RNA-sequencing analysis showed that while the inhibitor upregulated and downregulated a similar number of genes, the degrader predominantly caused the downregulation of a large set of genes. nih.gov These downregulated genes were heavily involved in pathways critical for cancer cell survival, such as proliferation and apoptosis. nih.gov A key downstream effector identified was the MCL1 gene, which was significantly suppressed by the degrader. nih.gov

Similarly, research on other BET degraders designed with a lenalidomide ligand, such as BETd-260 (also known as compound 23), has shown that the degradation of BET proteins leads to a strong decrease in the expression of the oncogene c-MYC, a well-established downstream target of BET proteins. acs.org The distinct transcriptional signatures observed between BET protein degradation and simple inhibition underscore that degraders can affect both bromodomain-dependent and independent functions of BET proteins, leading to a more profound anti-cancer impact. nih.gov

Cellular Phenotypic Assays (e.g., Cell Growth Inhibition, Apoptosis Induction in Cell Lines)

PROTACs built with Lenalidomide-C5-NH2 (TFA) as the CRBN ligand have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. By degrading key cellular proteins, these molecules effectively disrupt the cellular processes that cancer cells rely on for growth and survival.

Lenalidomide-based BET degraders, in particular, have shown exceptional potency. The degrader BETd-260 was capable of inducing the degradation of BRD2, BRD3, and BRD4 proteins at concentrations as low as 30–100 picomolar in RS4;11 leukemia cells. acs.orgnih.gov This potent degradation translated into powerful inhibition of cell growth. acs.orgnih.gov For example, in TNBC cell lines, the BET degrader BETd-246 was significantly more potent at inhibiting growth and inducing apoptosis compared to its corresponding BET inhibitor warhead alone. nih.gov Research has also demonstrated that PROTACs utilizing modified lenalidomide derivatives can exert strong anti-proliferative effects in multiple myeloma (MM) and 5q myelodysplastic syndromes (5q MDS) cell lines. nih.govresearchgate.netnih.gov

The table below summarizes the growth inhibition potency of a representative lenalidomide-based BET degrader in various cancer cell lines.

| Compound | Cell Line | Cancer Type | Growth Inhibition IC50 (nM) | Reference |

|---|---|---|---|---|

| BETd-260 (Compound 23) | RS4;11 | Acute Lymphoblastic Leukemia | 0.051 | nih.gov |

| Compound 21 | RS4;11 | Acute Lymphoblastic Leukemia | 0.037 | nih.gov |

| Compound 22 | RS4;11 | Acute Lymphoblastic Leukemia | 0.90 | nih.gov |

| BETd-246 | SUM159PT | Triple-Negative Breast Cancer | 3.2 | nih.gov |

| BETd-246 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.1 | nih.gov |

In Vivo Preclinical Studies (Non-Human Animal Models)

The promising in vitro results of lenalidomide-based PROTACs have been translated into significant efficacy in non-human animal models of disease.

Evaluation of Protein Degradation in Animal Tissues

A critical step in validating the in vivo activity of a PROTAC is confirming that it can successfully degrade its target protein within animal tissues. Studies using murine xenograft models have shown that systemically administered lenalidomide-based BET degraders, such as BETd-246 and BETd-260, effectively deplete BET proteins in tumor tissues. nih.gov This demonstrates that the PROTACs possess the necessary pharmacokinetic properties to reach the tumor site and engage both the target protein and the CRBN E3 ligase to induce degradation. researchgate.netcreative-biolabs.com Similarly, the ER-targeting PROTAC vepdegestrant, which also uses a CRBN ligand, achieved robust ER degradation of over 94% in tumor tissue in breast cancer xenograft models. acs.org

Pharmacodynamic Biomarker Analysis

Pharmacodynamic biomarkers are essential for confirming the mechanism of action of a drug in vivo. For lenalidomide-based PROTACs, the most direct pharmacodynamic biomarker is the level of the target protein itself in tumor or surrogate tissues. For instance, in studies of BET degraders, the levels of BRD2, BRD3, and BRD4 proteins in the tumor are measured to confirm target engagement and degradation. nih.gov

In addition to the primary target, downstream effector proteins are also valuable biomarkers. Following BET protein degradation, a reduction in the levels of c-MYC protein serves as a key biomarker indicating that the degrader is having the desired biological effect. acs.org For other degraders, such as the ER-targeting vepdegestrant, a reduction in ER-responsive proteins like the progesterone (B1679170) receptor (PGR) can also be monitored. acs.org

Effects on Disease Models (e.g., Tumor Regression in Xenograft Models)

The ability of lenalidomide-based PROTACs to potently degrade key cancer-driving proteins translates to strong anti-tumor activity in vivo. In multiple xenograft models of human cancer, these degraders have been shown to not only inhibit tumor growth but also induce significant tumor regression.

The BET degrader BETd-260 achieved rapid and near-complete tumor regression (>90%) in a mouse xenograft model of RS4;11 human leukemia, with no significant toxicity or weight loss observed in the animals. researchgate.net In xenograft models of TNBC, both BETd-246 and BETd-260 exhibited strong anti-tumor activity at well-tolerated dosing schedules. nih.gov Furthermore, the ER-targeting PROTAC vepdegestrant demonstrated dose-dependent tumor growth inhibition (TGI) in breast cancer models, with higher doses leading to complete tumor regression. acs.org

The table below presents findings on the in vivo efficacy of representative lenalidomide-based PROTACs in disease models.

| Compound | Model Type | Cancer Type | Efficacy Result | Reference |

|---|---|---|---|---|

| BETd-260 (Compound 23) | RS4;11 Xenograft | Acute Lymphoblastic Leukemia | >90% tumor regression | researchgate.net |

| Vepdegestrant (ARV-471) | MCF7 Orthotopic Xenograft | ER+ Breast Cancer | 120% TGI | acs.org |

| Vepdegestrant (ARV-471) | ST941/HI PDX (ERY537S) | ER+ Breast Cancer | 107% TGI | acs.org |

| BETd-246 | MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | Effective tumor growth suppression | nih.gov |

Immunomodulatory Effects in Animal Models

The lenalidomide component of these PROTACs is itself an immunomodulatory drug (IMiD). nih.gov This activity is mediated through the CRBN-dependent degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov The degradation of these factors in T-cells leads to enhanced T-cell co-stimulation and increased production of the immunostimulatory cytokine Interleukin-2 (IL-2). nih.gov

Computational Approaches to Lenalidomide C5 Nh2 Tfa and Crbn Interactions

Molecular Docking Simulations of Ligand-Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode and affinity of a ligand to its protein target.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been employed to predict how lenalidomide (B1683929) and its derivatives, including by extension Lenalidomide-C5-NH2 (TFA), orient themselves within the binding pocket of CRBN. These simulations reveal that the glutarimide (B196013) moiety of lenalidomide is crucial for its binding, inserting into a hydrophobic pocket within the Cereblon thalidomide-binding domain (TBD). The isoindolinone ring, on the other hand, remains more exposed to the solvent nih.gov. This exposed positioning of the isoindolinone ring is significant, as it is the site of the C5-NH2 linker in Lenalidomide-C5-NH2 (TFA), suggesting that the linker can extend outwards from the binding pocket without disrupting the core binding interactions.

Identification of Key Amino Acid Residues in the Binding Pocket

Through molecular docking and structural biology techniques, key amino acid residues within the CRBN binding pocket that are critical for the interaction with lenalidomide have been identified. The glutarimide moiety forms essential hydrogen bonds with residues His380 and Trp382 of the Gallus gallus CRBN, which correspond to homologous residues in the human protein researchgate.net. The aliphatic face of the glutarimide ring engages in van der Waals interactions with a hydrophobic pocket formed by Trp382, Trp388, Trp402, and Phe404 researchgate.net.

Furthermore, a water-mediated hydrogen bond is observed between the C1-carbonyl of the phthaloyl ring and His359, which helps to anchor this part of the molecule researchgate.net. The C5 position of the phthalimide (B116566) ring, where the amino linker of Lenalidomide-C5-NH2 is located, is solvent-exposed, further supporting the rationale for its use as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs) without significantly hindering the binding to CRBN researchgate.net.

| Interacting Moiety | CRBN Residue(s) | Interaction Type |

| Glutarimide | His380, Trp382 | Hydrogen Bonding |

| Glutarimide | Trp382, Trp388, Trp402, Phe404 | Van der Waals |

| Phthaloyl C1-carbonyl | His359 | Water-mediated Hydrogen Bonding |

Molecular Dynamics (MD) Simulations of Ligand-CRBN Complex Stability

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. These simulations are crucial for understanding the stability of the ligand-protein interaction and the conformational changes that may occur upon binding.

Dynamic Behavior of the Ligand-Protein Interaction

The simulations also reveal the persistence of key interactions, such as hydrogen bonds, over time. For the lenalidomide-CRBN complex, it has been observed that between two to three hydrogen bonds are consistently maintained, which is crucial for the stabilization of the drug-protein interaction scielo.org.za. This dynamic stability is a key factor in the ability of lenalidomide and its derivatives to effectively engage CRBN.

Conformational Ensemble Analysis of CRBN Upon Ligand Binding

Conformational ensemble analysis from MD simulations allows for the study of the different shapes and orientations that the CRBN protein adopts when bound to a ligand. Studies on lenalidomide have shown that its binding helps to stabilize the CRBN protein, which in turn facilitates the recruitment of neosubstrate proteins nih.gov. Lenalidomide acts as a "molecular glue" by stabilizing a conformation of CRBN that has an increased affinity for these neosubstrates nih.gov. The presence of the ligand in the binding pocket can reduce the accessibility of water molecules to the protein-protein interface, thereby strengthening the key hydrogen bonds that hold the ternary complex together nih.gov. This allosteric effect is a critical aspect of the mechanism of action for this class of molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new compounds and for optimizing lead molecules.

At present, there is a lack of specific QSAR studies in the public domain focused on Lenalidomide-C5-NH2 (TFA) or closely related C5-substituted lenalidomide analogs and their binding affinity to CRBN. The development of such models would require a dataset of structurally diverse C5-modified lenalidomide derivatives with corresponding experimental binding affinities. Future research in this area could significantly accelerate the design and optimization of novel CRBN-recruiting ligands for targeted protein degradation.

Prediction of Degradation Potency Based on Chemical Features

The prediction of the degradation potency of PROTACs is a complex challenge due to the multi-component nature of the system, involving the target protein, the PROTAC, and the E3 ligase. Computational models, particularly those leveraging machine learning and quantitative structure-activity relationship (QSAR) studies, are increasingly being utilized to identify chemical features that correlate with degradation efficacy.

For PROTACs containing Lenalidomide-C5-NH2, key chemical features that are analyzed include:

Linker Length and Composition: The C5-NH2 linker provides a defined exit vector from the lenalidomide core. Computational models assess how the length, rigidity, and polarity of the linker attached to this amine group influence the formation of a stable ternary complex.

Three-Dimensional Conformation: The conformational flexibility of the PROTAC, influenced by the C5-linker, is crucial for allowing the target protein and CRBN to come into productive proximity for ubiquitination.